Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The chloro, methoxycarbonyl, and amino groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the methoxycarbonyl group can be introduced via esterification reactions.
Final Coupling: The final step involves coupling the substituted quinoline with ethyl 3-aminobenzoate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar quinoline core but different substituents.
Phenol, 4-chloro-3-methyl-: Contains a phenol group with similar chloro and methyl substitutions.
Uniqueness
Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19ClN2O4 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
ethyl 7-chloro-4-(3-methoxycarbonylanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O4/c1-4-28-21(26)16-11-23-18-12(2)17(22)9-8-15(18)19(16)24-14-7-5-6-13(10-14)20(25)27-3/h5-11H,4H2,1-3H3,(H,23,24) |
InChI Key |
OVQBYKHHJBKSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC(=C3)C(=O)OC)Cl)C |
Origin of Product |
United States |
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